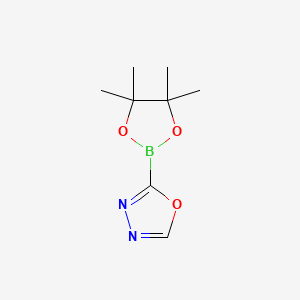

2-Borono-6-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

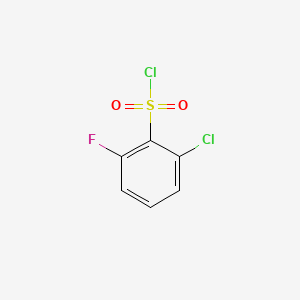

2-Borono-6-methoxybenzoic acid is a chemical compound with the molecular formula C8H9BO5 . It is primarily used in scientific experiments due to its unique chemical and physical properties.

Molecular Structure Analysis

The molecular structure of 2-Borono-6-methoxybenzoic acid is represented by the molecular formula C8H9BO5. It has an average mass of 195.965 Da and a mono-isotopic mass of 196.054306 Da .Physical And Chemical Properties Analysis

2-Borono-6-methoxybenzoic acid has a molecular formula of C8H9BO5, an average mass of 195.965 Da, and a mono-isotopic mass of 196.054306 Da .Aplicaciones Científicas De Investigación

1. Synthesis of Organic Compounds

2-Borono-6-methoxybenzoic acid plays a crucial role in the synthesis of organic compounds. Nguyen et al. (2006) demonstrated its utility in the ortho-metalation of unprotected benzoic acids, facilitating the synthesis of various 2-methoxybenzoic acid derivatives, including lunularic acid, a naturally occurring compound with potential biological activity (Nguyen, Castanet, & Mortier, 2006).

2. Creation of Fluorescent Complexes

Marcantonatos and Monnier (1965) explored the reaction of boric acid with substituted 2-hydroxybenzophenones, forming fluorescent complexes. This process, involving compounds related to 2-borono-6-methoxybenzoic acid, finds applications in detecting and quantifying boron (Marcantonatos & Monnier, 1965).

3. Photochromic Material Synthesis

The synthesis of photochromic materials, like thieno-2H-chromene derivatives, involves the use of methoxybenzo[b]thiophenes, which are related to 2-borono-6-methoxybenzoic acid. These compounds exhibit a change in color upon exposure to light, making them useful in various applications, including inks and security printing (Queiroz et al., 2000).

4. Detection of Boronic Acids

Aronoff et al. (2013) developed a method for detecting boronic acids and other boron-containing compounds using the excited-state intramolecular proton transfer (ESIPT) of 10-hydroxybenzo[h]quinolone. This methodology is highly sensitive and selective, offering practical applications in synthetic chemistry and materials science (Aronoff, VanVeller, & Raines, 2013).

5. Boron Adsorption Studies

Yu et al. (2013) investigated the use of salicylic-HCHO polymeric resin, derived from a process involving 2,4-dihydroxybenzoic acid, a compound structurally similar to 2-borono-6-methoxybenzoic acid, for adsorbing boron. This research contributes to the understanding of boron removal from various environments, which is crucial for environmental protection and water treatment technologies (Yu, Xue, Fan, & Shi, 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-borono-6-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4,12-13H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANBEBZGFTYXKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)C(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681678 |

Source

|

| Record name | 2-Borono-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Borono-6-methoxybenzoic acid | |

CAS RN |

1256346-40-3 |

Source

|

| Record name | 2-Borono-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)

![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)